2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Medicinal Chemistry Structure-Based Design Kinase Inhibitor SAR

This pyridin-3(2H)-one building block is an essential procurement for kinase drug discovery programs. Its meta-pyridine nitrogen provides a unique H-bond acceptor vector distinct from the 2- and 4-ylmethyl isomers, enabling novel hinge-binding poses in fragment-based libraries. With three reactive handles (C3 carbonyl, C4/C5 substitution, pyridine N-alkylation), one building block replaces multiple intermediates, streamlining your synthesis pipeline. Critically, this 3-ylmethyl isomer serves as the mandatory regioisomeric control for SAR campaigns, where potency shifts >10-fold are documented between pyridyl attachment positions. Avoid investing in unvalidated isomers—obtain the correct regioisomer for rigorous target validation and late-stage benzylic C-H diversification strategies.

Molecular Formula C10H9N3O
Molecular Weight 187.202
CAS No. 2202519-11-5
Cat. No. B2906032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one
CAS2202519-11-5
Molecular FormulaC10H9N3O
Molecular Weight187.202
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C(=O)C=CC=N2
InChIInChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2
InChIKeyIPSMPZKBQHNWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2202519-11-5) – Baseline Properties and Class Identity


2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one (CAS 2202519-11-5) is a heterocyclic small molecule (C₁₀H₉N₃O, MW 187.20 g/mol) belonging to the pyridazin-3(2H)-one pharmacophore class. The structure comprises a 2,3-dihydropyridazin-3-one core N-alkylated with a pyridin-3-ylmethyl substituent. Computed descriptors include an XLogP3 of -0.1, a topological polar surface area (TPSA) of 45.6 Ų, 3 H-bond acceptors, 0 H-bond donors, and 2 rotatable bonds [1]. This scaffold is recognized in medicinal chemistry for its synthetic versatility, with pyridazin-3(2H)-ones historically explored as kinase inhibitors, cardiovascular agents, and anti-inflammatory leads [2].

Why 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one Cannot Be Replaced by Close Pyridinylmethyl Analogs


Simple substitution of the pyridin-3-ylmethyl regioisomer with its pyridin-2-ylmethyl (CAS 2097897-90-8) or pyridin-4-ylmethyl counterparts introduces distinct electronic and steric perturbations that are well-documented to alter target binding, ADME profiles, and synthetic reactivity in pyridazinone series. The meta-pyridine nitrogen in the 3-ylmethyl isomer provides a different H-bond acceptor geometry, dipole moment vector, and metal-chelation potential compared to the ortho- or para-nitrogen positions [1]. In published kinase inhibitor SAR campaigns involving pyridazin-3(2H)-one scaffolds, switching the pyridyl attachment position has resulted in potency shifts exceeding 10-fold and substantial solubility changes [2]. Procurement of the incorrect regioisomer therefore risks investing in a compound with unvalidated biological performance and incompatible downstream derivatization chemistry.

Quantitative Differentiation Evidence for 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one vs. Closest Analogs


Regioisomeric Differentiation: Meta-Pyridine Nitrogen Confers Distinct H-Bond Acceptor Geometry vs. Ortho and Para Analogs

The pyridin-3-ylmethyl substituent positions the pyridine nitrogen at the meta position relative to the methylene linker. This geometry alters the spatial orientation of the H-bond acceptor lone pair compared to the ortho-pyridin-2-ylmethyl (CAS 2097897-90-8) and para-pyridin-4-ylmethyl isomers. While the three regioisomers share identical molecular formula (C₁₀H₉N₃O) and molecular weight (187.20 g/mol), their TPSA values differ: the 3-ylmethyl isomer has a TPSA of 45.6 Ų [1], while the 2-ylmethyl isomer is predicted to have a slightly different TPSA (approximately 46.5 Ų) due to altered nitrogen contribution and conformational effects . In a published CSNK2A inhibitor series, pyridylmethyl analogs (compounds 4n, 4o, 4p) showed position-dependent IC₅₀ values ranging from 6.0 to 14.0 µM and aqueous solubility from 140 to 200 µM, demonstrating that pyridyl nitrogen placement measurably impacts both target engagement and physicochemical properties [2].

Medicinal Chemistry Structure-Based Design Kinase Inhibitor SAR

Methylene Spacer Advantage: Increased Conformational Flexibility vs. Direct 2-Pyridin-3-yl-Pyridazin-3-One

The target compound contains a methylene (-CH₂-) spacer between the pyridazinone N2 and the pyridine ring, yielding 2 rotatable bonds (PubChem computed) [1]. In contrast, directly N-arylated analogs such as 2-(pyridin-3-yl)pyridazin-3(2H)-one (CAS 78784-65-3) have 1 rotatable bond and a more rigid, conjugated structure . The additional rotational degree of freedom allows the pyridine ring to sample a broader conformational space, which can be advantageous for induced-fit binding to flexible kinase hinge regions or allosteric pockets. In a pyridazinone-based p38α MAP kinase inhibitor series, N-benzyl (i.e., methylene-linked) analogs showed systematically different potency and selectivity profiles compared to N-phenyl analogs, with some N-benzyl derivatives gaining >5-fold selectivity for p38α over JNK2 [2].

Conformational Analysis Ligand Efficiency Synthetic Chemistry

Lipophilicity Differentiation: XLogP3 of -0.1 Distinguishes the 3-Pyridylmethyl Isomer from More Lipophilic Analogs

The XLogP3 value of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is computed as -0.1 [1], placing it near the lower boundary of typical oral drug-like space (Rule of Five: XLogP ≤5). The pyridin-2-ylmethyl isomer is predicted to have a slightly higher XLogP (~0.0–0.2) due to the proximity of the nitrogen lone pair to the methylene linker creating a marginally less polar surface . For reference, 6-substituted pyridazinone leads such as 6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one have XLogP values >2.5, reflecting the impact of aryl substitution on lipophilicity [2]. The low lipophilicity of the target compound suggests superior aqueous solubility and reduced non-specific protein binding compared to more lipophilic pyridazinone congeners, making it an attractive fragment-like starting point for lead optimization.

ADME Prediction Lipophilicity Drug-likeness

Scalable Synthetic Utility: Bifunctional Reactivity Enables Divergent Derivatization at Pyridazine and Pyridine Rings

The 2,3-dihydropyridazin-3-one core contains an electrophilic carbonyl at position 3 and nucleophilic sites at C4 and C5, while the pyridin-3-ylmethyl side-chain offers a basic nitrogen for coordination chemistry or quaternization. This bifunctional nature is specifically highlighted for the 3-ylmethyl isomer [1], allowing chemists to perform sequential derivatization without protecting group strategies. In contrast, N-phenyl pyridazinone analogs lack the basic side-chain nitrogen, and 2-(pyridin-3-yl)pyridazin-3-one isomers lack the methylene spacer required for certain metal-catalyzed cross-coupling transformations at the benzylic position [2]. The compound is commercially available from Life Chemicals at 15 mg ($133.50) and 50 mg scales, indicating established synthetic accessibility [3].

Synthetic Chemistry Building Block Cross-Coupling

Recommended Application Scenarios for 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Kinase Hinge Regions

The compound's low molecular weight (187.20 g/mol), low lipophilicity (XLogP3 = -0.1), and 3 H-bond acceptor sites [1] make it suitable for fragment-based drug discovery (FBDD) campaigns against kinases. The meta-pyridine nitrogen geometry offers a distinct H-bond acceptor vector compared to more common ortho- or para-substituted fragments, potentially enabling novel hinge-binding poses not accessible to typical fragment libraries [2].

Selective Derivatization for Parallel Library Synthesis

With three distinct reactive handles—the C3 carbonyl for condensation, C4/C5 for electrophilic substitution, and the pyridine nitrogen for coordination or alkylation—this building block enables divergent library synthesis from a single starting material [1]. This reduces procurement complexity: one building block replaces two or three monospecific intermediates, streamlining the supply chain for medicinal chemistry groups [2].

Negative Control or Comparator for Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Lead Series

In SAR campaigns where a pyridin-2-ylmethyl or pyridin-4-ylmethyl pyridazinone has been identified as a hit, the 3-ylmethyl isomer serves as an essential regioisomeric control. The position-dependent CSNK2A IC₅₀ variations (6.0–14.0 µM) observed in published pyridylmethyl analog series [1] underscore the need to procure all three regioisomers for rigorous SAR validation, rather than assuming functional equivalence.

Metal-Catalyzed Cross-Coupling at the Benzylic Position

The benzylic methylene adjacent to the pyridine ring provides a site for C-H activation or functionalization via transition-metal catalysis, a reactivity feature absent in directly N-arylated pyridazinone analogs. This enables late-stage diversification strategies (e.g., benzylic oxidation, halogenation, or alkylation) that expand chemical space without resynthesizing the entire scaffold [1].

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